

mTORC1-IN-2 chemical structure and properties

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Compound of Interest

Compound Name: mTORC1-IN-2

Cat. No.: B12367802

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Chemical Structure and Properties of Torin 1

Torin 1 is a second-generation ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). Unlike the allosteric inhibitor rapamycin and its analogs (rapalogs), Torin 1 directly targets the kinase domain of mTOR, leading to a more complete inhibition of its activity.

Chemical Information:

Property	Value
IUPAC Name	1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][2]naphthyridin-2(1H)-one
Molecular Formula	C35H28F3N5O2
Molecular Weight	623.63 g/mol
CAS Number	1222998-36-8
Appearance	Crystalline solid
Solubility	Soluble in DMSO

Physicochemical Properties:

Property	Value (Predicted)
LogP	5.8
pKa	5.3 (most basic)

Biological Activity and Mechanism of Action

Torin 1 is a highly potent and selective inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes. Its mechanism of action involves competing with ATP for binding to the catalytic site of mTOR, thereby preventing the phosphorylation of downstream substrates.^[3] This dual inhibition leads to a more profound and sustained blockage of the mTOR signaling pathway compared to rapamycin.^[4]

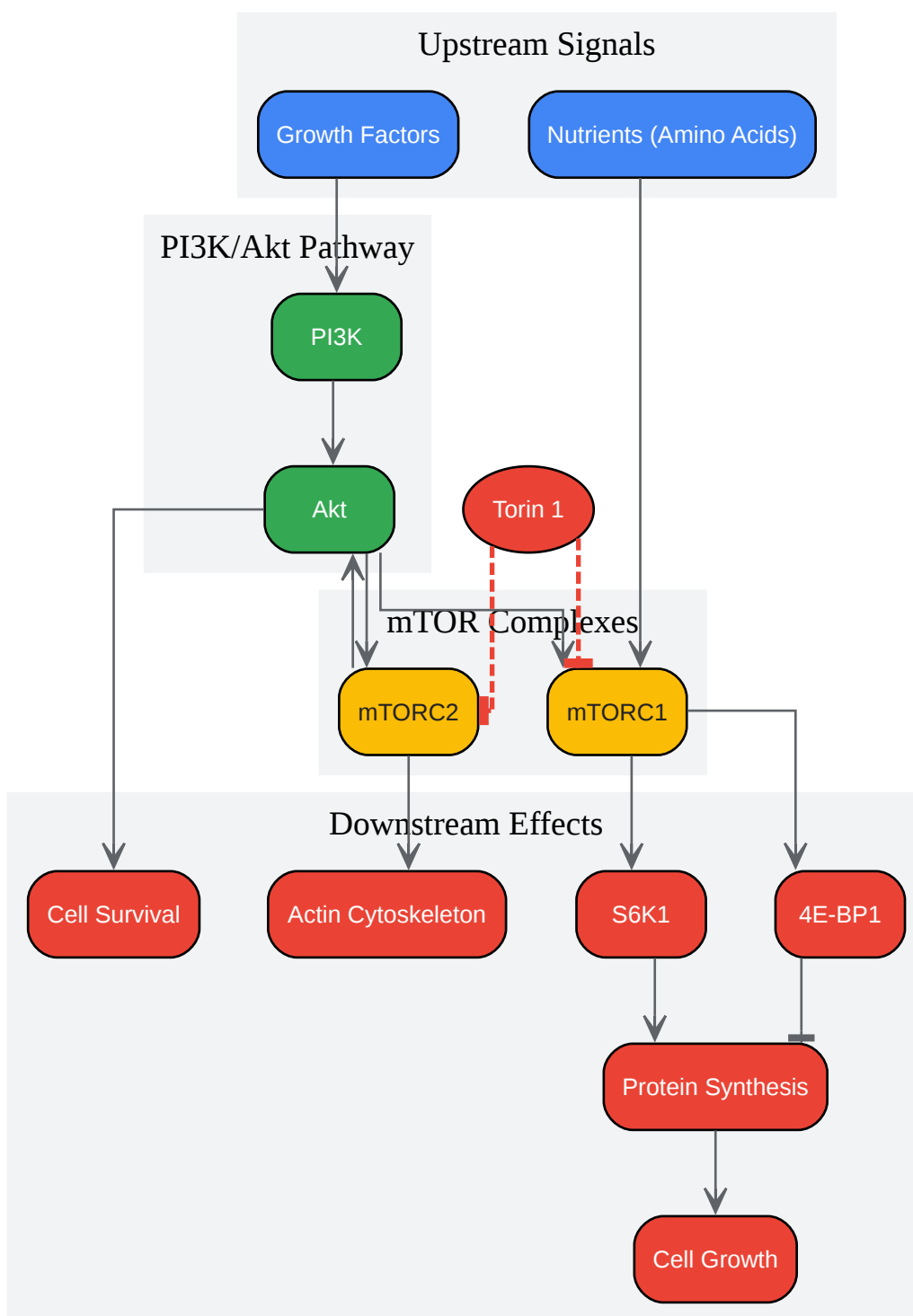
In Vitro Potency:

Target	IC50 (in vitro kinase assay)
mTORC1	~2 nM
mTORC2	~10 nM
PI3K	>1000-fold selectivity over mTOR

The inhibition of both mTORC1 and mTORC2 by Torin 1 results in the dephosphorylation of key downstream effectors. Inhibition of mTORC1 leads to reduced phosphorylation of S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth.^[3]^[4] The inhibition of mTORC2 results in the decreased phosphorylation of Akt at Serine 473, which impacts cell survival and metabolism.^[3]

Signaling Pathways

The mTOR signaling network is a central regulator of cell growth, proliferation, and metabolism. Torin 1's inhibitory action on both mTORC1 and mTORC2 has significant downstream effects.



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mTOR signaling pathway with Torin 1 inhibition.

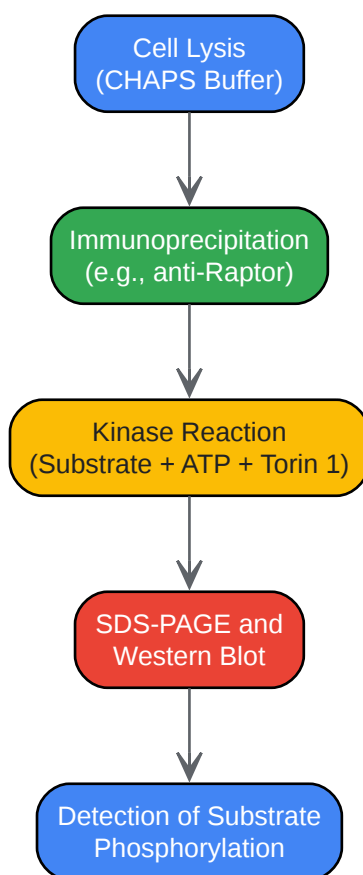
Experimental Protocols

In Vitro mTORC1 Kinase Assay

This assay measures the kinase activity of immunoprecipitated mTORC1 by assessing the phosphorylation of a substrate.

Methodology:

- Cell Culture and Lysis:
 - Culture cells (e.g., HEK293T) to 80-90% confluency.
 - Lyse cells in CHAPS-based lysis buffer to maintain the integrity of the mTOR complexes.
[5]
- Immunoprecipitation of mTORC1:
 - Incubate cell lysates with an antibody against a component of mTORC1 (e.g., anti-Raptor) and protein A/G beads.
 - Wash the immunoprecipitates to remove non-specific binding.
- Kinase Reaction:
 - Resuspend the mTORC1-bound beads in a kinase assay buffer containing a substrate (e.g., recombinant GST-4E-BP1) and ATP.
 - Incubate at 30°C for 30-60 minutes to allow for phosphorylation.[6]
- Analysis:
 - Stop the reaction by adding SDS-PAGE loading buffer.
 - Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.



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Workflow for in vitro mTORC1 kinase assay.

Western Blot Analysis of mTORC1/2 Signaling

This method is used to assess the in-cell activity of Torin 1 by measuring the phosphorylation status of downstream targets of mTORC1 and mTORC2.

Methodology:

- Cell Treatment:
 - Plate cells and allow them to adhere overnight.
 - Treat cells with various concentrations of Torin 1 for a specified time (e.g., 1-24 hours).
- Protein Extraction:

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer:
 - Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1, p-Akt S473, Akt).
 - Incubate with a corresponding HRP-conjugated secondary antibody.
- Detection:
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Torin 1 on cell proliferation and viability.

Methodology:

- Cell Seeding:
 - Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
- Drug Treatment:

- Treat the cells with a serial dilution of Torin 1 and incubate for a specified period (e.g., 72 hours).[7]
- MTT Addition:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization:
 - Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

Torin 1 is a valuable research tool for investigating the complexities of the mTOR signaling pathway. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 allows for a more complete understanding of the roles of these complexes in various cellular processes and disease states. The experimental protocols outlined in this guide provide a foundation for researchers to characterize the effects of Torin 1 and other mTOR inhibitors in their specific models of interest.

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